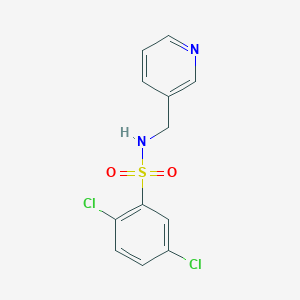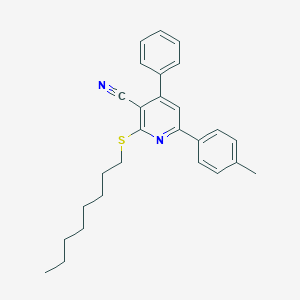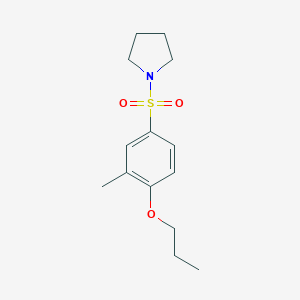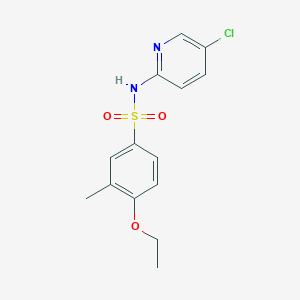![molecular formula C15H13F2NOS B514828 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide CAS No. 448199-08-4](/img/structure/B514828.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide” is a chemical compound with the CAS Number 448199-08-4. It has a molecular weight of 367.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H15F2NO4S/c1-23-15-8-11 (9-21)2-7-14 (15)24-10-16 (22)20-12-3-5-13 (6-4-12)25-17 (18)19/h2-9,17H,10H2,1H3, (H,20,22) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Oxidation and Fluorination Studies : One study discussed the fluorination of alpha-phenylsulfanylacetamides, like N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide, using difluoroiodotoluene in a fluoro-Pummerer reaction. This process is significant for creating heterocycles, highlighting the compound's role in synthesizing fluorinated organic compounds with potential applications in material science and pharmaceuticals (Greaney & Motherwell, 2000).
Characterization and Antimicrobial Studies : Another research focused on the synthesis and characterization of sulfanilamide derivatives, including detailed analysis on crystal structures, thermal properties, and antimicrobial activities. Though not directly mentioning this compound, the methodologies and findings provide insights into the broader category of sulfanylacetamides and their potential applications in developing antimicrobial agents (Lahtinen et al., 2014).
Pharmacological Evaluation
Glutaminase Inhibitors : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with this compound, aimed at identifying more potent glutaminase inhibitors. These inhibitors have potential applications in cancer treatment, indicating the role of such compounds in therapeutic research (Shukla et al., 2012).
Environmental and Material Science Applications
Anti-Corrosion Properties : A study on the inhibition activities of sulfanyl derivatives on carbon steel in acidic media provides an example of the application of compounds like this compound in corrosion science. These findings highlight the potential use of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Oyebamiji & Adeleke, 2018).
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years . This includes the development of new difluoromethylation reagents and methods for transferring CF2H to various sites . Future research in this area could potentially lead to the development of new synthetic routes and applications for compounds like “N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide”.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-15(17)20-13-8-6-12(7-9-13)18-14(19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIPFIEVHQPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230475 |
Source


|
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448199-08-4 |
Source


|
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448199-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dioxo-2-{3-[(4-phenoxyanilino)carbonyl]phenyl}-N-(4-phenoxyphenyl)-5-isoindolinecarboxamide](/img/structure/B514746.png)


![2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B514751.png)
amine](/img/structure/B514752.png)


![2-Methyl-8-quinolinyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B514769.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B514780.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B514783.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide](/img/structure/B514786.png)
![1-(3-Bromophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B514797.png)
